5-(Methylsulfanyl)thiophene-3-carboxylic acid
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Overview
Description
5-(Methylsulfanyl)thiophene-3-carboxylic acid is an organic compound with the molecular formula C6H6O2S2 and a molecular weight of 174.24 g/mol It is characterized by the presence of a thiophene ring substituted with a methylsulfanyl group at the 5-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of thiophene-3-carboxylic acid as a starting material, which undergoes a substitution reaction with a methylsulfanyl reagent under appropriate conditions .
Industrial Production Methods
Industrial production methods for 5-(Methylsulfanyl)thiophene-3-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the substitution reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfanyl)thiophene-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens, alkyl halides, or organometallic compounds can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
5-(Methylsulfanyl)thiophene-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Methylsulfanyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The methylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, affecting the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-3-carboxylic acid: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
5-Bromothiophene-3-carboxylic acid: Contains a bromine atom instead of a methylsulfanyl group, leading to different substitution reactions.
5-(Methylsulfanyl)thiophene-2-carboxylic acid: The carboxylic acid group is positioned differently, affecting the compound’s reactivity and interactions.
Uniqueness
5-(Methylsulfanyl)thiophene-3-carboxylic acid is unique due to the presence of both the methylsulfanyl and carboxylic acid groups on the thiophene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in scientific research .
Properties
IUPAC Name |
5-methylsulfanylthiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S2/c1-9-5-2-4(3-10-5)6(7)8/h2-3H,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEGXAVGPQZBDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CS1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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